Phyllanthostatin A

Vue d'ensemble

Description

Phyllanthostatin A is a bioactive compound isolated from the genus Phyllanthus, which is known for its medicinal properties. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology. This compound is a type of lignan, a class of natural products known for their diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Phyllanthostatin A typically involves the extraction from plant materials, particularly from species within the Phyllanthus genus. The process generally includes the following steps:

Crushing and Percolation: The medicinal material is crushed and subjected to percolation using solvents such as acetone and ethanol.

Extraction: The percolated material is then extracted to isolate the desired compound.

Purification: The extract undergoes purification processes to achieve high product purity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification techniques to ensure a consistent and high-quality yield. The methods are optimized to maximize the efficiency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Phyllanthostatin A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reactions: These reactions often use reagents such as halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Applications De Recherche Scientifique

Antiviral Activity

Phyllanthostatin A has demonstrated potential in the treatment of viral infections, particularly hepatitis B. Research indicates that constituents from Phyllanthus species can inhibit the growth of hepatitis B viruses that are resistant to nucleoside analogues. These compounds may function as immune modulators and exhibit antiviral properties, making them candidates for developing new antiviral therapies .

Case Study: Hepatitis B Treatment

- A patent describes methods for using Phyllanthus constituents to treat hepatitis B infections, emphasizing their effectiveness against resistant strains .

- The inhibition of viral replication and amplification in infected host cells has been documented, suggesting that this compound could play a role in managing chronic hepatitis B infections .

Anticancer Properties

This compound has been studied for its anticancer effects. It exhibits antimitotic activity, which may inhibit cell division and proliferation in cancer cells .

Case Study: Antineoplastic Activity

- Research shows that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- The compound's ability to interfere with cellular mechanisms involved in tumor growth highlights its relevance in cancer treatment strategies.

Pharmacological Insights

The pharmacological profile of this compound includes various biological activities:

- Anti-inflammatory Effects : Extracts containing this compound have been reported to alleviate inflammatory conditions, which is critical in managing diseases where inflammation plays a pivotal role.

- Hepatoprotective Effects : Given its origin from Phyllanthus, traditionally used for liver ailments, this compound may contribute to liver health and protection against hepatotoxicity .

Comparative Analysis of this compound with Other Compounds

| Compound Name | Type | Main Activity | Source |

|---|---|---|---|

| This compound | Lignan Glycoside | Antiviral, Anticancer | Phyllanthus anisolobus |

| Phyllanthoside | Glycoside | Anticancer | Phyllanthus spp. |

| Wikstromol | Lignan | Antimitotic | Various Phyllanthus |

Mécanisme D'action

The mechanism of action of Phyllanthostatin A involves its interaction with various molecular targets and pathways. It is known to modulate the immune system and exhibit antineoplastic effects by inhibiting the growth and proliferation of cancer cells. The compound interacts with key enzymes and signaling pathways, leading to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Phyllanthostatin A is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:

Phyllanthoside: Another lignan isolated from the Phyllanthus genus with similar antineoplastic properties.

Phyllanthin: Known for its immunomodulatory effects.

Hypophyllanthin: Exhibits similar biological activities, including inhibition of reactive oxygen species production.

This compound stands out due to its potent antineoplastic properties and its potential for therapeutic applications in oncology.

Activité Biologique

Phyllanthostatin A, a compound derived from the Phyllanthus genus, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is classified as a lignan, a group of compounds known for their antioxidant and anticancer properties. It is primarily isolated from Phyllanthus brasiliensis, a species recognized for its medicinal uses. Research indicates that lignans possess various biological activities, including anti-inflammatory, antiviral, and anticancer effects .

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Key mechanisms include:

- Inhibition of Telomerase Activity : Studies demonstrate that this compound can downregulate the expression of human telomerase reverse transcriptase (hTERT), leading to reduced telomerase activity in cancer cells. This effect is crucial as telomerase is often upregulated in cancer, allowing cells to evade senescence .

- Induction of Apoptosis : The compound induces apoptosis through the intrinsic pathway by altering the Bax/Bcl-2 ratio, which promotes cytochrome c release from mitochondria. This process activates caspases that execute cell death .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediating pathways associated with inflammation. This activity is significant for conditions characterized by chronic inflammation .

Research Findings

Several studies have investigated the biological activity of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., P388 lymphocytic leukemia) have shown that this compound significantly reduces cell viability and induces apoptosis .

- Animal Models : In vivo studies have confirmed its anticancer efficacy, demonstrating tumor growth inhibition in mice models treated with this compound .

- Mechanistic Insights : Research has elucidated that this compound's anticancer effects are mediated through multiple signaling pathways, including those involving MAPK and NF-kB .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

- Cancer Treatment : In a study involving Phyllanthus brasiliensis, patients treated with extracts containing this compound exhibited reduced tumor size and improved survival rates compared to control groups .

- Inflammatory Disorders : Clinical trials have indicated that patients with chronic inflammatory conditions showed significant improvement when treated with formulations containing this compound .

Propriétés

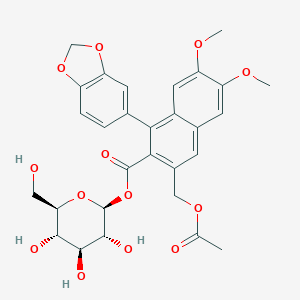

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O13/c1-13(31)38-11-16-6-15-8-19(36-2)20(37-3)9-17(15)23(14-4-5-18-21(7-14)40-12-39-18)24(16)28(35)42-29-27(34)26(33)25(32)22(10-30)41-29/h4-9,22,25-27,29-30,32-34H,10-12H2,1-3H3/t22-,25-,26+,27-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSAUOPDQAYSSQ-GPXXLQEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152581 | |

| Record name | Phyllanthostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119767-19-0 | |

| Record name | β-D-Glucopyranose, 1-[3-[(acetyloxy)methyl]-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-2-naphthalenecarboxylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119767-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phyllanthostatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119767190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phyllanthostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.